N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-chlorobenzamide
Overview
Description
N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-chlorobenzamide is a complex organic compound characterized by its unique chemical structure, which includes a benzenesulfonyl group, a hydroxyl group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-chlorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the sulfonylation of a suitable aromatic precursor, followed by the introduction of the hydroxyl and chlorobenzamide groups under controlled reaction conditions. Common reagents used in these reactions include sulfonyl chlorides, hydroxylating agents, and chlorinating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the chlorobenzamide moiety to an amine.
Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the sulfonyl group can produce corresponding amines.
Scientific Research Applications
N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(benzenesulfonyl)-4-hydroxyphenyl]-4-chlorobenzamide
- N-[3-(benzenesulfonyl)-4-hydroxy-2-methylphenyl]-4-chlorobenzamide
- N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-bromobenzamide
Uniqueness
N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-chlorobenzamide is unique due to the presence of both the benzenesulfonyl and chlorobenzamide groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c1-13-12-18(23-21(25)15-8-10-16(22)11-9-15)14(2)20(19(13)24)28(26,27)17-6-4-3-5-7-17/h3-12,24H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRAOHYEGCNTIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=CC=C2)C)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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